1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of 2-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can also be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂) and catalysts like FeCl₃ are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted pyrazoles .
Scientific Research Applications
1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-1H-pyrazole: Lacks the phenyl group at position 3, which may affect its biological activity and chemical reactivity.
3-Phenyl-1H-pyrazol-5-amine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
1-(2,6-Dibromophenyl)-3-phenyl-1H-pyrazol-5-amine:
Uniqueness
1-(2-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine is unique due to the presence of both the bromine atom and the phenyl group, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12BrN3 |
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Molecular Weight |
314.18 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H12BrN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
InChI Key |
ACMRAFCTYLDSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Br |
Origin of Product |
United States |
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